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molecular formula C11H12 B1606572 1H-Indene, 1-ethyl- CAS No. 6953-66-8

1H-Indene, 1-ethyl-

Cat. No. B1606572
M. Wt: 144.21 g/mol
InChI Key: IEKPDJDYFASRFB-UHFFFAOYSA-N
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Patent
US06124413

Procedure details

To a solution of 30 ml (0.26 moles) of indene in 250 ml of THF, 105 ml is added (0.26 moles) of 2.5 M BuLi in hexane, with temperature being kept comprised within the range of from 30° C. to 40° C. The reaction mixture is then cooled down to -70° C. and 19 ml (0.25 moles) of ethyl bromide is added dropwise during approximately 3 hours. The temperature is allowed to rise up to approximately 20-25° C. and then the mixture is hydrolysed with water and extracted with petroleum ether. After washing until neutral, drying and evaporation of the organic phase, the obtained residue is distilled. The fraction boiling at 92-95° C./30 mm Hg is collected, and 28 g of 1-ethylindene is obtained (yield 78%)
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0.26 mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[Li][CH2:11][CH2:12]CC.C(Br)C.O>C1COCC1.CCCCCC>[CH2:11]([CH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1)[CH3:12]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C1C=CC2=CC=CC=C12
Name
Quantity
0.26 mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being kept comprised within the range of from 30° C. to 40° C
CUSTOM
Type
CUSTOM
Details
to rise up to approximately 20-25° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with petroleum ether
WASH
Type
WASH
Details
After washing until neutral,
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation of the organic phase
DISTILLATION
Type
DISTILLATION
Details
the obtained residue is distilled
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 92-95° C./30 mm Hg is collected

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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